molecular formula C3H4FKO2 B8207822 potassium;3-fluoropropanoate

potassium;3-fluoropropanoate

Cat. No.: B8207822
M. Wt: 130.16 g/mol
InChI Key: MGFOGZYHKVJIOA-UHFFFAOYSA-M
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Description

Historical Trajectories and Contemporary Significance of Organofluorine Compounds in Chemical Sciences

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, marking a significant milestone. nih.gov However, it was the discovery of the inertness and stability of chlorofluorocarbons (CFCs) in the 1920s that propelled the field into industrial prominence, revolutionizing refrigeration and aerosol technologies. bldpharm.combiosynth.com The mid-20th century saw a surge in the development of new fluorination methods, leading to the creation of a vast array of organofluorine compounds. nih.gov

Today, organofluorine compounds are integral to modern life. They are found in a wide range of applications, including life-saving pharmaceuticals, advanced agrochemicals, and high-performance polymers like Teflon. biosynth.comnih.gov The unique properties conferred by the fluorine atom, such as enhanced thermal stability, increased lipophilicity, and altered bioavailability, make these compounds particularly valuable in drug design and materials science. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the remarkable stability of many organofluorine compounds. researchgate.net

Overview of Fluorinated Carboxylic Acids: Distinctive Chemical Characteristics and Research Significance

Fluorinated carboxylic acids are a significant subclass of organofluorine compounds, characterized by the presence of one or more fluorine atoms in the carbon chain of a carboxylic acid. The high electronegativity of fluorine significantly influences the properties of these acids. A key characteristic is their increased acidity compared to their non-fluorinated counterparts. scbt.com The electron-withdrawing inductive effect of the fluorine atom stabilizes the carboxylate anion, making the proton more readily donated.

The research significance of fluorinated carboxylic acids is vast. They serve as important building blocks in the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. cymitquimica.comfluorine1.ru Their unique surface activity has also led to their use as surfactants. nih.gov Furthermore, the study of fluorinated carboxylic acids provides valuable insights into structure-property relationships and the fundamental effects of fluorine substitution on chemical reactivity and biological activity. zu.edu.ly

Academic Research Trajectories for Potassium;3-Fluoropropanoate and its Conjugate Acid

While extensive research exists on fluorinated carboxylic acids in general, academic studies focusing specifically on This compound are limited. Much of the available research centers on its conjugate acid, 3-fluoropropanoic acid .

Research into 3-fluoropropanoic acid has explored its synthesis, properties, and potential applications. It is recognized as a fluorinated organic compound where a hydrogen atom on the third carbon of propanoic acid is replaced by a fluorine atom. scbt.comcymitquimica.com This substitution significantly alters its physical and chemical properties. scbt.com For instance, 3-fluoropropanoic acid is a stronger acid than propanoic acid due to the electron-withdrawing nature of the fluorine atom. scbt.com

Studies have investigated the use of 3-fluoropropanoic acid and its derivatives as intermediates in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comfluorine1.ru The introduction of the fluorine atom can enhance the biological activity of molecules, making these compounds attractive for medicinal chemistry research. scbt.com For example, fluorinated compounds often exhibit increased metabolic stability and membrane permeability. scbt.com

The synthesis of related fluoropropanoates has been described, for instance, through the reaction of a chloropropanoate with potassium fluoride (B91410), suggesting a viable route to obtaining 3-fluoropropanoic acid and subsequently its potassium salt. nih.gov The preparation of potassium salts of carboxylic acids is a standard laboratory procedure, typically involving the reaction of the carboxylic acid with a potassium base such as potassium hydroxide (B78521) or potassium carbonate.

While direct research on this compound is not widely published, its properties can be inferred from the known chemistry of its conjugate acid and the general behavior of potassium carboxylate salts. It would be expected to be a stable, water-soluble salt. Research involving this compound would likely utilize it as a nucleophilic source of the 3-fluoropropanoate anion or as a starting material for further chemical transformations.

Properties

IUPAC Name

potassium;3-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2.K/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFOGZYHKVJIOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CF)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FKO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoropropanoic Acid and Analogous Fluorinated Propanoates

Established Synthetic Routes to 3-Fluoropropanoic Acid

Historically, the synthesis of 3-fluoropropanoic acid has been achieved through several conventional methods. One of the most straightforward approaches involves the addition of hydrogen fluoride (B91410) across the double bond of acrylic acid or its esters. Another common method is the nucleophilic substitution of a suitable leaving group in a 3-substituted propanoate with a fluoride salt. For instance, the reaction of ethyl 3-bromopropanoate (B1231587) with potassium fluoride is a well-established route. These methods, while foundational, often require harsh reaction conditions and may suffer from limited substrate scope and the formation of side products.

A significant portion of the industrial synthesis of 3-fluoropropanoic acid has relied on the addition of HF to acrylonitrile, followed by hydrolysis. This method, however, presents challenges related to the handling of highly toxic and corrosive hydrogen fluoride. An alternative and milder approach involves the use of pyridinium (B92312) poly(hydrogen fluoride) (PPHF) as the fluorine source.

Starting MaterialReagentProductNotes
Acrylic AcidHydrogen Fluoride (HF)3-Fluoropropanoic AcidDirect hydrofluorination
Ethyl 3-bromopropanoatePotassium Fluoride (KF)Ethyl 3-fluoropropanoateNucleophilic substitution
AcrylonitrileHydrogen Fluoride (HF), then H₂O3-Fluoropropanoic AcidIndustrial route

Advanced Strategies for Carbon-Fluorine Bond Formation in Propanoate Derivatives

Recent advancements in synthetic organic chemistry have provided more sophisticated and selective methods for the formation of carbon-fluorine bonds in propanoate derivatives. These strategies can be broadly categorized into nucleophilic, electrophilic, and radical-mediated approaches. nih.gov

Nucleophilic fluorination remains a cornerstone of organofluorine synthesis, utilizing fluoride ions as the key reagent. ucla.edu A significant challenge in nucleophilic fluorination is the low solubility and high basicity of common fluoride sources like potassium fluoride, which can lead to elimination side reactions. ucla.edu To overcome these limitations, various strategies have been developed. The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can enhance the reactivity of fluoride salts. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) has proven to be a highly effective and soluble fluoride source for nucleophilic substitution reactions under mild conditions. researchgate.net

Modern approaches also include the use of reagents like PyFluor, which can convert alcohols to fluorides with minimal elimination byproducts. ucla.edu The development of catalytic methods, including those employing transition metals, organocatalysts, and photoredox catalysis, has further expanded the scope of nucleophilic fluorination to enable these transformations under milder conditions. ucla.edu For instance, palladium-catalyzed asymmetric allylic fluorination of allylic chlorides represents a significant advancement in this area. ucla.edumit.edu

Fluorinating AgentSubstrate TypeKey Features
Potassium Fluoride (KF)Alkyl halides/sulfonatesCost-effective, requires harsh conditions or catalysts.
Tetrabutylammonium fluoride (TBAF)Aromatic and aliphatic precursorsHigh reactivity, mild conditions, soluble. researchgate.net
PyFluorAlcoholsDeoxyfluorination with reduced elimination. ucla.edu

Electrophilic fluorination offers a complementary approach to nucleophilic methods, particularly for the synthesis of α-fluorinated carbonyl compounds. wikipedia.org This strategy involves the reaction of a carbon-centered nucleophile, such as an enolate or enol ether derived from a propanoate, with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most widely used electrophilic fluorinating agents due to their stability, safety, and ease of handling. wikipedia.orgnih.gov

Prominent examples of electrophilic fluorinating agents include Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com These reagents have been successfully employed in the fluorination of a variety of substrates, including 1,3-dicarbonyl compounds, to produce mono- or difluorinated products with high yields. mdpi.com The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways. wikipedia.orgnih.gov

ReagentDescriptionTypical Substrates
SelectfluorCationic, N-F agentEnolates, silyl (B83357) enol ethers, β-ketoesters. mdpi.com
N-Fluorobenzenesulfonimide (NFSI)Neutral, N-F agentEnolates, activated methylene (B1212753) compounds. wikipedia.org
N-Fluoro-o-benzenedisulfonimide (NFOBS)Neutral, N-F agentGrignard reagents, aryllithiums. wikipedia.org

Radical fluorination has emerged as a powerful tool for C-F bond formation, offering unique reactivity and selectivity compared to ionic methods. wikipedia.org This approach involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source. wikipedia.org While elemental fluorine (F₂) can act as a radical fluorine source, its high reactivity and hazardous nature have limited its use. wikipedia.org

The development of modern radical fluorination has been spurred by the discovery that electrophilic N-F reagents, such as Selectfluor and NFSI, can also serve as fluorine atom transfer agents. wikipedia.org Various methods have been developed to generate the initial carbon radical, including decarboxylation of carboxylic acids, radical addition to alkenes, and activation of C-H or C-C bonds. wikipedia.org For instance, the direct fluorination of remote C-H bonds can be achieved using metal catalysts or radical initiators. wikipedia.org

Radical Generation MethodFluorine SourceApplication
DecarboxylativeSelectfluor, NFSIConversion of carboxylic acids to fluorides. wikipedia.org
C-H ActivationMetal catalysts, radical initiatorsDirect fluorination of unactivated C-H bonds. wikipedia.org
C-C Bond ActivationSilver or iron catalysts, photoredoxRing-opening fluorination of cyclopropanols. wikipedia.org

Asymmetric Synthesis of Chiral Fluorinated Propanoates

The synthesis of enantiomerically pure fluorinated compounds is of great importance, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis of chiral fluorinated propanoates has been achieved through various strategies, including the use of chiral catalysts and auxiliaries. beilstein-journals.org

Organocatalysis has proven to be a particularly effective approach for the enantioselective synthesis of fluorinated molecules. rsc.org For example, cinchona alkaloid derivatives have been used to catalyze the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, affording products with two chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. rsc.org Phase-transfer catalysis using chiral catalysts has also been employed for the enantioselective fluorination of β-ketoesters. chimia.ch

Enzymatic approaches offer a promising alternative for the precise and selective synthesis of chiral fluorinated compounds. the-innovation.org For instance, flavin mononucleotide (FMN)-dependent reductases can be used to generate a carbon radical bearing a fluorine atom, which is then captured by an olefin in an enantioselective manner. the-innovation.org Chiral Ni(II) complexes have also been utilized as powerful tools for the synthesis of tailor-made, non-canonical fluorinated amino acids, including fluorinated propanoate derivatives. beilstein-journals.orgnih.gov

MethodCatalyst/AuxiliaryKey Feature
OrganocatalysisCinchona alkaloidsAsymmetric conjugate addition of α-fluoroketoesters. rsc.org
Phase-Transfer CatalysisChiral dicarboxylic acid precatalystEnantioenriched allylic fluorides. mdpi.com
Enzymatic CatalysisFMN-dependent reductasesEnantioselective hydrogen atom transfer. the-innovation.org
Metal CatalysisChiral Ni(II) complexesSynthesis of enantio- and diastereomerically pure γ‑branched fluorinated amino acids. nih.gov

Catalytic Approaches in Fluoropropanoate Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the synthesis of fluoropropanoates is no exception. A wide range of catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, have been developed to facilitate the efficient and selective formation of C-F bonds. ucla.edumdpi.com

Transition metal catalysis has been instrumental in the development of novel fluorination reactions. nih.gov For example, palladium-catalyzed nucleophilic fluorination of aryl bromides has been developed, exhibiting a broad substrate scope. mit.edu In situ activation of organometallic catalysts by a fluoride additive has also been shown to significantly increase catalytic activity in various transformations. rug.nl

Organocatalysis has emerged as a powerful strategy for asymmetric fluorination. chimia.ch Chiral non-racemic hydrogen bond donor catalysts, such as (bis)urea derivatives, have been developed for hydrogen bonding phase-transfer catalysis (HBPTC), enabling the asymmetric nucleophilic fluorination of various electrophiles. ox.ac.uk

Biocatalysis offers a green and sustainable alternative for the synthesis of fluorinated compounds. nih.gov Engineered microorganisms, such as E. coli, have been used for the whole-cell biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid from 2-fluoromalonic acid. nih.govresearchgate.net

Catalyst TypeExampleApplication
Transition MetalPalladium complexesNucleophilic fluorination of aryl halides. mit.edu
OrganocatalystCinchona alkaloids, (bis)ureasAsymmetric electrophilic and nucleophilic fluorination. rsc.orgox.ac.uk
BiocatalystEngineered E. coliSynthesis of 2-fluoro-3-hydroxypropionic acid. nih.govresearchgate.net

Green Chemistry Principles Applied to Fluoropropanoate Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the application of green chemistry principles to the synthesis of fluorinated organic compounds, including 3-fluoropropanoic acid and its analogs. patsnap.compatsnap.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. jocpr.com For the synthesis of fluoropropanoates, key green chemistry strategies include the use of renewable feedstocks, safer solvents, and the development of more atom-economical and catalytic synthetic routes.

One of the core tenets of green chemistry is the use of renewable starting materials. researchgate.net While traditional syntheses of fluorinated compounds often rely on petroleum-based precursors, research into bio-based routes is gaining traction. For instance, 3-hydroxypropionic acid, a potential precursor to 3-fluoropropanoic acid, can be produced from renewable resources like glycerol (B35011) and glucose through microbial fermentation. researchgate.netmdpi.com The development of efficient methods to convert such bio-derived platform chemicals into fluorinated analogs represents a significant step towards more sustainable production.

The choice of solvent is another critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. arkat-usa.org The principles of green chemistry encourage the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether. arkat-usa.orgresearchgate.net Research has focused on replacing hazardous solvents commonly used in organic synthesis with greener alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com In the context of fluoropropanoate synthesis, exploring reaction conditions that allow for the use of such solvents, or developing solvent-free reaction protocols, would align with green chemistry principles. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for greening the synthesis of fluorinated compounds. frontiersin.orgacsgcipr.org Enzymes operate under mild conditions of temperature and pressure, often in aqueous environments, and can exhibit high selectivity, thereby reducing the formation of byproducts. acsgcipr.org While specific enzymatic routes to 3-fluoropropanoic acid are not yet well-established in publicly available literature, the successful biocatalytic synthesis of the related compound 2-fluoro-3-hydroxypropionic acid using engineered E. coli demonstrates the potential of this approach. frontiersin.orgnih.govresearchgate.net This biocatalytic method is highlighted as having considerable advantages in terms of environmental and safety impacts over traditional chemical methods. frontiersin.orgnih.govresearchgate.net The application of fluorinases, enzymes that can form carbon-fluorine bonds, is another promising area of research for the sustainable synthesis of fluorinated molecules. acsgcipr.org

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy maximize the incorporation of material from the starting materials into the final product, thus minimizing waste. jocpr.comresearchgate.net Synthetic routes to fluoropropanoates should be designed to be as atom-economical as possible. This can be achieved by favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. jocpr.com The development of catalytic methods, where a small amount of a catalyst can facilitate a reaction without being consumed, is a crucial strategy for improving atom economy and reducing waste. researchgate.net

To illustrate the application of these principles, a comparative analysis of different hypothetical synthetic routes to 3-fluoropropanoic acid can be envisioned using green chemistry metrics. Such an analysis would evaluate factors like reaction mass efficiency, energy consumption, and the toxicity of reagents and solvents.

Hypothetical Green Chemistry Metrics for 3-Fluoropropanoic Acid Synthesis

Metric Traditional Route (e.g., Halex Reaction) Biocatalytic Route
Starting Material Petroleum-derived Renewable (e.g., Glucose)
Solvent Chlorinated Solvents Water
Catalyst Stoichiometric Fluorinating Agent Enzyme (reusable)
Atom Economy Moderate to Low Potentially High
Energy Input High Temperature/Pressure Ambient Temperature/Pressure

| Waste Generated | Significant inorganic salts | Minimal, biodegradable |

Reaction Mechanisms and Reactivity of Fluorinated Propanoates

Fundamental Mechanistic Investigations of Carbon-Fluorine Bond Reactivity

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This strength is attributed to the significant electronegativity difference between carbon (2.5) and fluorine (4.0), which results in a highly polarized and partially ionic bond (Cδ+—Fδ−). wikipedia.org This polarity leads to strong electrostatic attractions that contribute to the bond's stability, making compounds like potassium 3-fluoropropanoate relatively unreactive compared to their other halogen counterparts. wikipedia.org

Despite its strength, the C-F bond can be cleaved under specific conditions, often requiring significant activation. Mechanistic studies, particularly in enzymatic systems, reveal that activating the C-F bond is a critical step. For instance, in fluoroacetate (B1212596) dehalogenases, which can act on similar short-chain fluorinated acids, the enzyme provides multiple hydrogen bonds to the fluorine atom. nih.govacs.org This interaction helps to stabilize the leaving fluoride (B91410) ion, facilitating nucleophilic attack at the adjacent carbon. nih.govacs.org

Metalloenzymes offer another pathway for C-F bond cleavage. rsc.org These enzymes utilize metal cofactors, such as iron, to activate the substrate. nih.gov The mechanism can involve high-valent metal-oxo species that perform electrophilic addition to the molecule, destabilizing the C-F bond and promoting its cleavage. nih.gov While radical-based C-F bond cleavage is also possible, it is often non-specific and less common in controlled biological or synthetic reactions involving simple fluoroalkanoates. nih.govthe-innovation.org The high energy required to form a fluorine radical makes this pathway less favorable. nih.gov

Nucleophilic Substitution Reactions Involving Fluorinated Propanoate Substrates

Nucleophilic substitution is a primary reaction pathway for halogenated alkanes, where an electron-rich nucleophile replaces the halogen. savemyexams.com In the case of 3-fluoropropanoate, the reaction involves a nucleophile attacking the carbon atom bonded to fluorine. The polarity of the C-F bond makes this carbon atom partially positive (electrophilic) and thus susceptible to attack. wikipedia.orgsavemyexams.com

Common nucleophiles like the hydroxide (B78521) ion (OH⁻), cyanide ion (CN⁻), and ammonia (B1221849) (NH₃) can be used to displace the fluorine atom, although the reaction is generally slower than with other haloalkanes due to the C-F bond's strength. savemyexams.comsavemyexams.com For example, reaction with aqueous sodium hydroxide would yield 3-hydroxypropanoate, while reaction with potassium cyanide in an ethanolic solution would produce a nitrile, effectively extending the carbon chain. savemyexams.comsavemyexams.com

The general mechanism for these reactions is typically bimolecular nucleophilic substitution (Sₙ2). This involves a backside attack by the nucleophile on the carbon atom, leading to an inversion of stereochemistry if the carbon were chiral. For 3-fluoropropanoate, this results in the direct displacement of the fluoride ion. nih.gov The efficiency of these reactions can be influenced by the choice of solvent and the nature of the nucleophile. lumenlearning.comresearchgate.net For instance, using potassium fluoride (KF) as a nucleophilic fluorinating agent often requires phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt. ox.ac.uk

Table 1: Examples of Nucleophilic Substitution Reactions with 3-Fluoropropanoate This table is illustrative and based on general principles of nucleophilic substitution reactions of haloalkanes.

NucleophileReagent ExampleProduct
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)3-Hydroxypropanoate
Cyanide (CN⁻)Potassium Cyanide (KCN)3-Cyanopropanoate
Ammonia (NH₃)Excess Ammonia in Ethanol3-Aminopropanoate
Azide (N₃⁻)Sodium Azide (NaN₃)3-Azidopropanoate

Electrophilic and Radical Reaction Pathways in Fluorinated Propanoate Systems

While nucleophilic substitution is common, electrophilic and radical reactions involving fluorinated propanoates are less prevalent but mechanistically significant. Electrophilic reactions target areas of high electron density. In 3-fluoropropanoate, the carboxylate group is electron-rich, but direct electrophilic attack on the fluorinated alkyl chain is uncommon without prior activation. Electrophilic fluorination is a broader category of reactions where an electrophilic fluorine source (containing an F⁺ equivalent) is used to add fluorine to a substrate, such as an enolate or an aromatic ring. wikipedia.orgresearchgate.net Reagents like Selectfluor® are powerful electrophilic fluorinating agents, but their typical substrates are electron-rich species, not simple fluoroalkanoates. organicreactions.orgnih.gov

Radical reactions involve intermediates with unpaired electrons. The generation of a carbon-centered radical from 3-fluoropropanoate would require cleaving a C-H or the C-F bond. The C-F bond is very strong, making its homolytic cleavage difficult. wikipedia.org However, radical intermediates can be generated from carboxylic acids through processes like fluorodecarboxylation, using catalysts such as silver or manganese, or via photoredox catalysis. wikipedia.org Once a carbon-centered radical is formed, it can react with a fluorine atom source to form a C-F bond. wikipedia.org While these methods are used in synthesis, radical reactions involving the breaking of the C-F bond in a substrate like 3-fluoropropanoate are challenging and typically require highly reactive conditions or specialized catalysts, such as photo-induced electron transfer processes. the-innovation.org

Enzymatic Transformations and Biocatalytic Potential

The biocatalytic potential of potassium 3-fluoropropanoate is primarily centered on enzymes capable of cleaving the robust carbon-fluorine bond. A key class of such enzymes is the haloacid dehalogenases. mdpi.comnih.gov These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds in haloacids to produce a hydroxy acid and a halide ion. nih.gov

Fluoroacetate dehalogenases, a subset of these enzymes, have been extensively studied and can act on short-chain fluorinated acids. nih.govacs.org The catalytic mechanism typically involves an Sₙ2 reaction where a nucleophilic residue from the enzyme's active site, commonly an aspartate, attacks the carbon atom bearing the fluorine. nih.gov This attack displaces the fluoride ion and forms a covalent ester intermediate between the enzyme and the substrate. This intermediate is subsequently hydrolyzed by a water molecule, which is activated by another active site residue (often a histidine), to release the final hydroxy acid product and regenerate the enzyme. nih.govresearchgate.net

The efficiency of enzymatic defluorination is remarkable, given the stability of the C-F bond. The enzyme's active site is precisely structured to facilitate this difficult reaction. nih.gov Key features include:

A Halide Pocket: The active site contains a specific "halide pocket" with amino acid residues that form hydrogen bonds with the fluorine atom. This interaction stabilizes the developing negative charge on the fluoride as it leaves, lowering the activation energy of the reaction. nih.govacs.org

Catalytic Triad (B1167595): Many dehalogenases utilize a catalytic triad of amino acids (e.g., Asp-His-Asp) to perform the nucleophilic attack and subsequent hydrolysis. researchgate.net

While some dehalogenases show broad specificity, others are highly selective. For example, some L-2-haloacid dehalogenases are active on chlorinated and brominated two- or three-carbon acids but show no activity towards fluorinated or C3-substituted acids. nih.gov However, enzymes from various microorganisms, including Rhodococcus and Pseudomonas species, have been identified that can degrade β-substituted haloalkanoic acids like 3-chloropropionic acid, suggesting the potential for enzymes that can act on 3-fluoropropanoate. utm.myscialert.net

Table 2: Kinetic Parameters of a Dehalogenase for 3-Chloropropionic Acid Data from a study on a dehalogenase from Rhodococcus sp. HJ1 acting on a related β-substituted haloacid. scialert.net

ParameterValue
Substrate3-Chloropropionic Acid
Kₘ0.2 mM
Optimum pH7.6
Optimum Temperature30°C

Stereochemical Outcomes of Fluorination and Related Reactions

The stereochemical outcome of reactions involving fluorinated propanoates is a critical aspect, particularly in enzymatic and asymmetric synthesis. Although potassium 3-fluoropropanoate itself is not chiral, reactions at the C2 or C3 positions can create or modify a stereocenter.

In enzymatic defluorination, the reaction mechanism directly dictates the stereochemistry of the product. The Sₙ2 mechanism catalyzed by haloacid dehalogenases proceeds with an inversion of configuration at the carbon center being attacked. nih.gov For a substrate like (R)-2-fluoropropanoate, the enzymatic reaction would yield (S)-lactate. This stereospecificity is a hallmark of enzymatic catalysis and is crucial for producing enantiomerically pure compounds. nih.gov

Haloacid dehalogenases are classified based on their stereospecificity. For instance, L-2-haloacid dehalogenases (L-DEX) act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids, while D-2-haloacid dehalogenases (D-DEX) convert D-substrates to L-products. mdpi.com This inherent enantioselectivity makes them valuable tools in biocatalysis for the kinetic resolution of racemic mixtures of haloacids. nih.gov

In synthetic chemistry, the introduction of fluorine can also be controlled to achieve specific stereochemical outcomes. While the direct fluorination of propanoate is not stereoselective, related biocatalytic syntheses can be. For example, engineered E. coli have been used to synthesize 2-fluoro-3-hydroxypropionic acid, demonstrating how biocatalysis can be employed to create fluorinated chiral building blocks from achiral precursors. nih.govresearchgate.net

Analytical Methodologies for Fluorinated Carboxylic Acids in Diverse Research Matrices

Spectroscopic Characterization and Quantification Techniques

Spectroscopic methods are fundamental in identifying and quantifying fluorinated compounds by examining the interaction between matter and electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information on molecular structure, while X-ray Absorption Near-Edge Structure (XANES), Infrared (IR), and Raman spectroscopy offer insights into electronic structure and vibrational modes.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly effective technique for analyzing fluorine-containing compounds due to the ¹⁹F nucleus's properties. wikipedia.org It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium (³H) and protium (¹H). wikipedia.org These characteristics result in sharp, sensitive signals and a wide chemical shift range of approximately 800 ppm, which minimizes signal overlap and simplifies spectral analysis. wikipedia.orghuji.ac.il

For potassium 3-fluoropropanoate, the ¹⁹F NMR spectrum is expected to show a signal corresponding to the fluorine atom attached to the aliphatic chain. The chemical shift of this fluorine is influenced by its electronic environment; electron-withdrawing groups cause a downfield shift, while electron-donating groups lead to an upfield shift. alfa-chemistry.com For organofluorine compounds, the chemical shift range is typically between -50 ppm for CF₃ groups and -220 ppm for CH₂F groups. wikipedia.org Spin-spin coupling between ¹⁹F and adjacent ¹H nuclei provides further structural information, with coupling constants often being larger than those in ¹H-¹H coupling. wikipedia.orghuji.ac.il Quantitative analysis can be performed by integrating the ¹⁹F NMR signals, with accuracies of ±1% achievable under optimized conditions. huji.ac.il

Table 4.1.1: Expected ¹⁹F NMR Parameters for Potassium 3-fluoropropanoate
ParameterExpected Value/RangeDescription
Chemical Shift (δ) -200 to -220 ppm (vs. CFCl₃)The chemical shift for a fluorine in a CH₂F group is typically in this upfield range. wikipedia.org
Multiplicity Triplet of tripletsCoupling to the two adjacent methylene (B1212753) groups (²JFH and ³JFH) would result in this pattern.
Coupling Constants ²JFH: ~45-50 Hz, ³JFH: ~20-30 HzGeminal (²J) and vicinal (³J) coupling constants provide information on the connectivity of the molecule. wikipedia.org

Mass Spectrometry (MS) Applications for Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For potassium 3-fluoropropanoate, electrospray ionization (ESI) in negative mode is commonly employed for analysis of the 3-fluoropropanoate anion.

The fragmentation of fluorinated carboxylic acids in tandem mass spectrometry (MS/MS) can be complex. researchgate.netwell-labs.com For short-chain acids, prominent fragmentation pathways include the loss of neutral molecules like CO₂ (a loss of 44 Da) and HF. researchgate.netlibretexts.org The initial fragmentation of the deprotonated 3-fluoropropanoate ion ([C₃H₄FO₂]⁻) would likely involve the loss of carbon dioxide, a common fragmentation for carboxylates. well-labs.comlibretexts.org Further fragmentation could occur, providing valuable structural information. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

Table 4.1.2: Predicted Mass Spectrometry Fragments for 3-Fluoropropanoate Anion
Fragment IonFormulaPredicted m/zDescription
Parent Ion [C₃H₄FO₂]⁻91.02Deprotonated 3-fluoropropanoic acid.
[M - CO₂]⁻ [C₂H₄F]⁻47.03Loss of carbon dioxide from the parent ion. libretexts.org
[M - HF]⁻ [C₃H₃O₂]⁻71.01Loss of hydrogen fluoride (B91410) from the parent ion.
[FCO₂]⁻ [CFO₂]⁻62.99A potential rearrangement product following the loss of ethene. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy for Fluorine Speciation

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a technique that provides information on the local geometric and electronic structure of a specific element. For potassium 3-fluoropropanoate, both the Fluorine K-edge and Potassium K-edge can be probed.

Fluorine K-edge XANES can distinguish between inorganic and organic fluorine compounds and even differentiate between organofluorine compounds based on chain length and degree of fluorination. researchgate.net The spectra provide a fingerprint of the fluorine's chemical bonding environment. rsc.orgnih.gov This technique can be applied to solid samples without extensive preparation, making it valuable for analyzing various matrices. researchgate.net

Potassium K-edge XANES provides insight into the bonding environment of the potassium ion. berstructuralbioportal.org The spectra of potassium organic salts show distinct features that depend on the entire ligand, not just the immediate coordinating atoms. berstructuralbioportal.orgwestlake.edu.cn This allows for the differentiation of potassium salts of various organic acids, such as acetate, citrate, and oxalate. berstructuralbioportal.orgwestlake.edu.cnrsc.org Therefore, XANES can be used to characterize the ionic interaction between the potassium cation and the 3-fluoropropanoate anion.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu These methods are useful for identifying functional groups and providing a molecular "fingerprint." docbrown.info

In the Infrared spectrum of potassium 3-fluoropropanoate, the most characteristic absorptions would be from the carboxylate group (COO⁻). The asymmetric and symmetric stretching vibrations of the COO⁻ group are expected to appear in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. Other significant peaks would include C-H stretching and bending vibrations, and the C-F stretching vibration, which is typically found in the 1100-1000 cm⁻¹ region. mdpi.com

Raman spectroscopy can also be used to identify and differentiate fluorinated carboxylic acids. acs.org Key Raman spectral features for per- and polyfluoroalkyl substances (PFAS) are often found around 300, 380, and 785 cm⁻¹, originating from the fluorinated alkyl chains. acs.org For potassium 3-fluoropropanoate, vibrations of the COO⁻ group would also be Raman active and could be used to study the compound's structure and interactions in different environments. researchgate.net

Table 4.1.4: Characteristic Vibrational Frequencies for Potassium 3-fluoropropanoate
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Notes
COO⁻ Asymmetric Stretch IR1650 - 1550Strong absorption characteristic of the carboxylate anion. mdpi.com
COO⁻ Symmetric Stretch IR, Raman1450 - 1360Can be strong in both IR and Raman spectra. researchgate.net
C-F Stretch IR1100 - 1000Strong absorption typical for monofluorinated alkanes.
C-H Stretch IR, Raman2975 - 2845Vibrations of the methylene groups in the propyl chain. docbrown.info
Fluorinated Chain Modes Raman~300 - 800Characteristic low-frequency modes for fluorinated chains. acs.org

Chromatographic Separation Techniques for Fluorinated Organic Compounds

Chromatography is essential for separating components from a complex mixture, which is a critical step before identification and quantification by a detector like a mass spectrometer.

Liquid Chromatography (LC) Methodologies (e.g., LC-MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful approach for the analysis of short-chain fluorinated carboxylic acids in various matrices. halocolumns.comnih.gov Reversed-phase high-performance liquid chromatography (HPLC) is frequently used for separation.

The analysis of short-chain acids like 3-fluoropropanoic acid can be challenging due to their high polarity and poor retention on conventional C18 columns. halocolumns.comscantecnordic.se Methodologies have been developed to improve retention and peak shape, such as using stationary phases with a positive charge surface or employing derivatization agents like 3-nitrophenylhydrazine (3-NPH). halocolumns.comnih.govshimadzu.co.uk Online solid-phase extraction (SPE) coupled with LC-HRMS has also been successfully used for the rapid analysis of ultra-short and short-chain PFAS in water samples. nih.gov

Table 4.2.1: Typical LC-MS/MS Parameters for Short-Chain Carboxylic Acid Analysis
ParameterTypical ConditionsPurpose
LC Column Reversed-phase with modified surface chemistry (e.g., positive charge surface C18)To improve retention of polar, short-chain analytes. halocolumns.comscantecnordic.se
Mobile Phase Water and Methanol/Acetonitrile with acidic modifiers (e.g., acetic acid, formic acid)To achieve efficient separation of analytes. scantecnordic.se
Ionization Source Electrospray Ionization (ESI), Negative ModeTo generate deprotonated molecular ions [M-H]⁻ suitable for MS analysis. well-labs.com
MS/MS Mode Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification by monitoring specific parent-to-fragment ion transitions. shimadzu.co.uk

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a robust analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, its direct application to fluorinated carboxylic acids (FCAs) is challenging due to their high polarity and low volatility. To overcome this, derivatization is a mandatory sample preparation step, converting the polar carboxyl group into a less polar and more volatile functional group, typically an ester or an amide. nih.gov

Several derivatization strategies have been developed for the GC analysis of perfluorinated carboxylic acids (PFCAs). Esterification, for instance, can be achieved using various small-molecule alcohols like methanol, ethanol, or isopropanol in the presence of an acid catalyst such as sulfuric acid. nih.gov This process converts the PFCAs into their corresponding volatile esters, which can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for sensitive and selective detection. epa.gov Another approach is amidation, where PFCAs react with an amine, such as 2,4-difluoroaniline, in the presence of a dehydrating agent like N,N′-dicyclohexylcarbodiimide (DCC), to form PFCAs anilides. nih.gov

Recent advancements have focused on developing more rapid and efficient derivatization methods. One novel method employs diphenyl diazomethane for the quantitation of a wide range of PFCAs (C2–C14) from aqueous matrices. acs.org This derivatization is remarkably fast, completing in under one minute, and allows for the effective separation of even ultrashort-chain PFCAs. acs.org The resulting derivatives can be analyzed by GC-MS, achieving instrument detection limits (IDLs) as low as 8 to 220 femtograms (fg) per injection. acs.org Other innovative approaches integrate advanced extraction techniques with derivatization. For example, a method utilizing magnetic solid-phase extraction (MSPE) with a novel magnetic mesoporous fluorinated metal-organic framework has been developed for the rapid extraction and derivatization-assisted GC-MS analysis of PFCAs in complex water samples, showing low detection limits between 0.0010 and 0.0019 ng/mL. nih.gov

Table 1: Comparison of GC Derivatization Methodologies for Fluorinated Carboxylic Acids Data is illustrative and compiled from various research findings.

Derivatization Method Reagents Key Advantages Typical Detection Limits Reference
Esterification Alcohols (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄) Well-established, uses common reagents. µg/L range nih.gov
Amidation 2,4-difluoroaniline (DFA) + N,N′-dicyclohexylcarbodiimide (DCC) Provides good chromatographic separation. 1.14–6.32 µg/L nih.gov
Rapid Derivatization Diphenyl diazomethane Very fast reaction time (<1 min), suitable for ultrashort-chain PFCAs. 8–220 fg (instrumental) acs.org
MSPE-Assisted Varies; coupled with GC-MS analysis High extraction efficiency, suitable for complex matrices. 0.0010–0.0019 ng/mL nih.gov

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) has emerged as a powerful and versatile alternative to chromatographic methods for the analysis of fluorinated carboxylic acids. scispace.com It offers advantages such as rapid analysis times, high separation efficiency, and simplicity of operation. scispace.com The technique separates ions based on their electrophoretic mobility in an electrolyte solution within a narrow capillary under the influence of an electric field.

For the analysis of perfluorocarboxylic acids (PFCAs), various CE methods have been developed, primarily utilizing UV detection. nih.govnih.gov In direct UV detection, the optimal wavelength is typically in the low UV range, around 190 nm. nih.gov The separation performance is highly dependent on the composition of the background electrolyte (BGE). Optimized separations have been achieved using a phosphate buffer mixed with an organic modifier like isopropanol to enhance resolution. nih.gov

Indirect photometric detection is another common approach, where a chromophore is added to the BGE. nih.gov This method is useful when the analytes themselves have poor UV absorbance at practical wavelengths. For PFCA analysis, chromophores such as 2,4-dinitrobenzoic acid and 3,5-Dinitrobenzoic acid have been successfully employed. nih.govnih.gov A study using 2,4-dinitrobenzoic acid as the chromophore probe achieved baseline separation of C6-C12 PFCAs within 20 minutes, with detection limits ranging from 0.6 to 2.4 ppm. nih.gov The choice of buffer, its pH, and the concentration of organic modifiers like methanol are critical for optimizing analyte resolution and detection sensitivity. nih.gov While CE's detection limits are generally higher than those of mass spectrometry-based methods, its speed and ease of use make it a valuable tool for screening and monitoring applications. scispace.comnih.gov

Table 2: Examples of Capillary Electrophoresis Conditions for PFCA Analysis Data is illustrative and compiled from various research findings.

Detection Mode Background Electrolyte (BGE) Organic Modifier Analytes Detection Limits (LODs) Reference
Direct UV (190 nm) 50 mM Phosphate Buffer 40% Isopropanol C6-C12 PFCAs 2–33 µg/mL nih.gov
Indirect UV (280 nm) 20 mM Phosphate Buffer with 5 mM 3,5-DNBA None specified C6-C12 PFCAs Comparable to direct detection nih.gov
Indirect UV 50 mM Tris (pH 9.0) with 2,4-DNBA 50% Methanol C6-C12 PFCAs 0.6–2.4 ppm nih.gov

Determination of Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF)

Targeted analytical methods, such as LC-MS/MS, can identify and quantify only a small, predefined list of the thousands of per- and polyfluoroalkyl substances (PFAS) that exist. tandfonline.com This leaves a significant analytical gap, as many unknown precursors, intermediates, and patented compounds go undetected. tandfonline.com To address this, proxy methods that measure Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) have been developed to provide a more comprehensive assessment of the total PFAS burden in a sample. researchgate.netmontrose-env.com

These techniques generally rely on Combustion Ion Chromatography (CIC). researchgate.net The sample undergoes high-temperature combustion in an oxygen and argon atmosphere, which converts all fluorine-containing compounds into hydrogen fluoride (HF). The resulting gases are collected, and the fluoride ion is subsequently quantified using ion chromatography. researchgate.net

Extractable Organic Fluorine (EOF) measures the fraction of organofluorine compounds that can be extracted from a sample matrix using a solvent, typically methanol. montrose-env.comteinstruments.com For aqueous samples, this often involves a pre-concentration step using Solid Phase Extraction (SPE), where PFAS are retained on a sorbent and then eluted with the solvent. teinstruments.comchromatographyonline.com The resulting extract is then analyzed by CIC. teinstruments.com This method provides a measure of the non-polymeric, solvent-accessible organofluorine content.

Total Organic Fluorine (TOF) aims to measure all organic fluorine in a sample. One approach involves directly combusting the sample and measuring the total fluorine, after taking steps to remove or account for inorganic fluorine (e.g., fluoride). bizngo.org Another common method calculates TOF as the difference between the measured total fluorine (TF) and inorganic fluorine (IF) in a sample. montrose-env.com However, this calculation can be subject to high uncertainty, especially when the inorganic fluorine concentration is much larger than the organic fluorine concentration. montrose-env.com Research has shown that EOF may only represent a small portion (e.g., less than 15%) of the TOF in certain samples, highlighting the presence of non-extractable or polymeric fluorinated substances. researchgate.net

Table 3: Principles of TOF and EOF Analytical Methods

Method Principle Sample Preparation Measurement Technique Information Provided
EOF Measures the solvent-extractable fraction of organic fluorine. Solid Phase Extraction (SPE) or direct solvent extraction (e.g., with methanol). Combustion Ion Chromatography (CIC) Concentration of extractable organofluorine compounds.
TOF Aims to measure the total amount of organic fluorine. Direct combustion or measurement of Total Fluorine (TF) and Inorganic Fluorine (IF). CIC or other total fluorine methods. An estimate of the total PFAS burden, including unknown and polymeric substances.

Challenges and Advancements in Trace Analysis of Fluorinated Organics

The trace analysis of fluorinated organic compounds is fraught with challenges that require meticulous attention to detail throughout the analytical workflow. A primary and persistent issue is background contamination . acs.org Perfluorinated polymers like polytetrafluoroethylene (PTFE) are widely used in laboratory equipment, from tubing and vials to seals in analytical instruments. These materials can leach target analytes, leading to false positives and elevated baselines, which are particularly problematic for trace-level determinations. acs.org Contamination can also originate from solvents and even the compressed gas supplies used in mass spectrometers. acs.org

Matrix effects present another significant hurdle. Complex environmental and biological samples contain numerous co-extracted substances that can interfere with the ionization of target analytes in the mass spectrometer source, leading to signal suppression or enhancement and compromising analytical accuracy. acs.org Furthermore, the sheer diversity of fluorinated compounds poses a major challenge. With thousands of different PFAS, many of which are unknown or lack commercial standards, targeted methods can only ever capture a fraction of the total organofluorine content. tandfonline.comtudelft.nl The presence of numerous structural isomers, which may not be chromatographically separated but can have different instrument responses and toxicities, further complicates quantification. researchgate.net

Despite these challenges, significant advancements are continuously being made. The development of ultra-sensitive instrumentation, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has pushed detection limits to exceptionally low levels. acs.org In gas chromatography, improved and rapid derivatization techniques have enhanced the analysis of a broader range of PFCAs. acs.org To combat the issue of unknown compounds, there is a growing trend towards using the TOF and EOF methods as screening tools to gain a more complete picture of PFAS contamination. chromatographyonline.comtudelft.nl These proxy analyses, by measuring a collective parameter, help to identify samples with significant fluorinated content that may be missed by targeted approaches alone, thereby providing a more holistic view of environmental contamination. montrose-env.com

Environmental Transformation and Biotransformation of Fluorinated Carboxylic Acids

Microbial Degradation Pathways of Organofluorine Compounds

Microorganisms have evolved diverse strategies to metabolize organofluorine compounds, which can be broadly categorized into reductive and aerobic pathways. The position and number of fluorine substituents on the carboxylic acid chain play a critical role in determining the susceptibility of the compound to microbial attack.

Reductive dehalogenation, a process where a halogen is removed and replaced by a hydrogen atom, is a key microbial process, particularly under anaerobic conditions. This process is catalyzed by enzymes known as reductive dehalogenases. These enzymes are often corrinoid (vitamin B12) or flavin-dependent and utilize electron donors like hydrogen or reduced ferredoxins to facilitate the cleavage of the carbon-halogen bond. The mechanism typically involves a nucleophilic attack on the carbon center, leading to the elimination of a fluoride (B91410) ion. While this mechanism is well-documented for other organohalides, specific studies on the reductive defluorination of 3-fluoropropanoate are limited. However, it is a plausible pathway in anaerobic environments where microbial consortia capable of organohalide respiration exist.

Under aerobic conditions, the biotransformation of fluorinated carboxylic acids is more extensively studied, with clear structure-activity relationships emerging. The presence of hydrogen atoms on the carbon backbone, particularly at the α-position to the carboxyl group, significantly influences biodegradability.

For instance, studies on short-chain fluorinated carboxylic acids have shown that their susceptibility to aerobic microbial degradation is highly structure-dependent. Research on activated sludge communities demonstrated that 3,3,3-trifluoropropionic acid underwent almost complete defluorination, suggesting that the presence of a -CF3 group at the β-position does not hinder, and may even facilitate, microbial degradation under certain conditions. nih.govitrcweb.org The proposed pathway for its degradation involves a β-oxidation-like mechanism. itrcweb.org In contrast, 2-fluoropropionic acid is known to undergo hydrolytic defluorination, a reaction catalyzed by 2-haloacid dehalogenases. itrcweb.org

The degree of fluorine substitution is a critical factor. Increased fluorination generally leads to greater resistance to degradation. For example, in a study of fluoroanilines, the enrichment time for a mixed bacterial culture to degrade the compounds increased with the number of fluorine substituents. nih.gov This suggests that while monofluorinated compounds like 3-fluoropropanoate may be more amenable to degradation, their polyfluorinated counterparts are more recalcitrant. The degradation of these compounds often occurs via cometabolism, where the microorganisms utilize another primary substrate for growth while fortuitously degrading the fluorinated compound. nih.gov

Table 1: Aerobic Biotransformation of Selected Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities

Compound Structure Observed Transformation Proposed Initial Step
3,3,3-Trifluoropropionic acid CF₃CH₂COOH High degree of defluorination β-oxidation-like pathway
2-Fluoropropionic acid CH₃CHFCOOH Hydrolytic defluorination Hydrolysis by 2-haloacid dehalogenase

Data compiled from studies on activated sludge communities. nih.govitrcweb.org

The enzymatic cleavage of the carbon-fluorine bond is the critical step in the biodegradation of organofluorine compounds. Dehalogenases are the primary enzymes responsible for this reaction. These enzymes typically function by a hydrolytic mechanism, where a water molecule is used to replace the halogen atom.

Haloacid dehalogenases, a subclass of these enzymes, have been identified in various microorganisms and show specificity for different halogenated aliphatic acids. For example, dehalogenases have been isolated that specifically act on 3-chloropropionic acid, a structural analog of 3-fluoropropanoic acid. nih.govscialert.net These enzymes often exhibit high substrate specificity, with some acting only on β-substituted haloalkanoic acids. scialert.net A dehalogenase from a Rhodococcus species showed the highest activity on 3-chloropropionic acid, suggesting that similar enzymes could potentially degrade 3-fluoropropanoate. scialert.net The catalytic mechanism of these enzymes often involves a nucleophilic attack by an active site residue (commonly aspartate) on the carbon atom bearing the halogen, leading to the formation of an ester intermediate which is then hydrolyzed. nih.gov

While direct evidence for a dehalogenase acting on 3-fluoropropanoate is not yet prominent in the literature, the existing knowledge on dehalogenases for analogous compounds provides a strong basis for inferring their potential role. The mutation of specific amino acid residues in existing dehalogenases has also been shown to alter their substrate specificity, opening up possibilities for engineering enzymes for the bioremediation of specific fluorinated pollutants. nih.gov

Abiotic Degradation Processes in Environmental Systems

In addition to microbial degradation, abiotic processes can contribute to the transformation of fluorinated carboxylic acids in the environment. These processes are primarily driven by physical or chemical factors rather than biological activity.

Photodegradation, or the breakdown of compounds by light, is one such process. However, the strong C-F bond makes many fluorinated compounds resistant to photolysis under normal solar radiation. Studies have shown that perfluorinated carboxylic acids (PFCAs) are generally resistant to degradation by 254 nm UV light. Significant degradation often requires more energetic vacuum ultraviolet (VUV) light (e.g., 185 nm), which is not environmentally prevalent. Under such conditions, the primary degradation mechanism is decarboxylation, followed by reactions with water to form shorter-chain PFCAs and fluoride ions. The efficiency of photodegradation tends to decrease as the carbon chain length increases.

Formation of Fluorinated Metabolites and Recalcitrant Intermediates during Biotransformation

The biotransformation of organofluorine compounds does not always lead to complete mineralization (i.e., conversion to carbon dioxide, water, and fluoride). In many cases, the process can result in the formation of fluorinated metabolites, some of which may be more persistent or toxic than the parent compound.

For example, the aerobic biodegradation of 8:2 fluorotelomer alcohol in anaerobic activated sludge leads to the formation of a series of poly- and perfluorinated metabolites, including shorter-chain perfluorinated carboxylic acids like perfluorooctanoic acid (PFOA), perfluoropentanoic acid (PFPeA), and perfluorobutyric acid (PFBA). nih.gov These shorter-chain PFCAs are known to be highly persistent in the environment.

In the case of 3-fluoropropanoate, a plausible metabolic pathway following dehalogenation would involve the formation of 3-hydroxypropionic acid. This intermediate could then potentially enter central metabolic pathways. However, if the initial enzymatic attack occurs at a different position or if the defluorination is incomplete, it could lead to the formation of other fluorinated intermediates. The accumulation of such intermediates can occur if subsequent enzymatic steps are slow or absent, leading to the formation of recalcitrant "dead-end" products. For instance, the metabolism of some trifluoromethyl-substituted compounds via meta-cleavage pathways can lead to the formation of 7,7,7-trifluoro-2-hydroxy-6-oxohepta-2,4-dienoic acid, which has been identified as a dead-end metabolite. researchgate.net

Bioavailability and Environmental Mobility of Fluorinated Carboxylic Acids

The bioavailability and environmental mobility of fluorinated carboxylic acids are critical factors influencing their environmental fate and potential for ecosystem exposure. These properties are largely governed by the compound's physicochemical characteristics and its interactions with soil and sediment components.

Short-chain fluorinated carboxylic acids like 3-fluoropropanoate are generally water-soluble, which enhances their mobility in aqueous environments. Their potential to leach through the soil profile and contaminate groundwater is a significant concern. The mobility of these compounds is influenced by sorption processes, which involve their partitioning between the aqueous phase and solid phases like soil organic matter and clay minerals.

The sorption of fluorinated carboxylic acids to soil is a complex process influenced by soil properties such as organic carbon content, pH, and clay mineralogy. For anionic compounds like the propanoate ion, electrostatic repulsion from negatively charged soil surfaces can limit sorption, thereby increasing mobility. However, sorption can be enhanced under acidic conditions where the carboxylic acid is in its neutral form, or through specific interactions with soil organic matter and mineral surfaces. Studies on fluoride sorption have shown that soil organic matter and pH are critical factors, with higher sorption capacity observed in soils with higher organic matter content and under acidic conditions. nih.gov The mobility of these compounds can also be influenced by the presence of other substances in the soil that can compete for sorption sites or alter the soil's surface chemistry. mdpi.com

Bioavailability, or the fraction of a chemical that is available for uptake by organisms, is closely linked to its mobility. Compounds that are highly mobile in the soil solution are generally more bioavailable to soil microorganisms for potential degradation. However, strong sorption to soil particles can reduce bioavailability, thereby limiting the rate of biodegradation.

Computational Chemistry and Molecular Modeling of Fluorinated Propanoates

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their chemical properties and reactivity. Density Functional Theory (DFT) is a widely used method in this domain due to its favorable balance of accuracy and computational cost.

For the 3-fluoropropanoate anion, DFT calculations can elucidate the effects of the electronegative fluorine atom on the molecule's electronic properties. The fluorine atom exerts a strong electron-withdrawing inductive effect, which influences the charge distribution across the entire molecule. This is particularly evident at the carboxylate group, where the electron density is altered, affecting the ion's acidity and its interaction with cations like potassium.

DFT studies on similar fluorinated carboxylic acids have been used to predict acidity constants (pKa) by calculating the energies of the acid and its conjugate base. epa.gov For instance, research on perfluoroalkyl carboxylic acids (PFCAs) has shown that increasing the chain length does not significantly alter the electronic character of the carboxylic acid head group or the pKa value. epa.gov These calculations often employ thermodynamic cycles and various solvation models to simulate aqueous conditions. epa.gov

Furthermore, DFT is used to analyze the nature of the interaction between the 3-fluoropropanoate anion and the potassium cation. Calculations can determine the geometry of the ion pair, the interaction energy, and the degree of charge transfer between the carboxylate group and the potassium ion. nih.gov Studies on interactions between carboxylate ions and metal ions have shown that charge transfer from the carboxylate to the metal ion is a significant stabilizing factor in the complex. nih.gov The choice of functional (e.g., ωB97XD) and basis set (e.g., 6-31G(d,p)) is crucial for accurately capturing both short-range and long-range interactions, such as those involved in adsorption processes on surfaces. tandfonline.com

Table 1: Representative Data from DFT Calculations on Related Systems

Property Method/System Finding Reference
Acidity (pKa) DFT on Perfluoroalkyl Carboxylic Acids pKa values are relatively constant (~0) regardless of chain length from C1 to C9. epa.gov
Interaction Energy DFT on Carboxylate-Metal Ion Pairs Significant charge transfer from the carboxylate to the metal ion stabilizes the complex. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Conformation Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For potassium 3-fluoropropanoate, MD simulations can model its behavior in solution, in the solid state, or at interfaces.

Conformational Analysis: The 3-fluoropropanoate anion has several rotatable bonds, leading to different possible conformations. Fluorine substitution is known to have a profound impact on molecular conformation. soton.ac.uk MD simulations can map the potential energy surface of the anion, identifying the most stable conformers and the energy barriers between them. Studies on 1,3-difluorinated alkanes show that the 1,3-difluoro motif strongly influences the alkane chain conformation, and this effect is dependent on the polarity of the medium. soton.ac.uk

Intermolecular Interactions: In an aqueous solution, MD simulations can reveal the detailed structure of the solvation shells around the potassium cation and the 3-fluoropropanoate anion. This includes the number of water molecules in the first and second solvation shells, their orientation, and the average residence time. Simulations of fluorinated compounds in aqueous environments are crucial for understanding their partitioning behavior. researchgate.net MD simulations can also model the ion-pairing behavior between K+ and 3-fluoropropanoate, determining whether they exist as solvent-separated pairs, solvent-shared pairs, or contact ion pairs. The choice of force field, such as the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS), is critical for accurately modeling these interactions. mdpi.com

Prediction of Thermochemical Parameters and Reaction Pathways

Computational methods are powerful tools for predicting the thermochemical properties of molecules and exploring potential reaction pathways. These predictions are vital for understanding the stability of potassium 3-fluoropropanoate and its potential degradation mechanisms.

Using quantum chemical methods like DFT (e.g., B3LYP/6-31G(d,p)), key thermochemical parameters can be calculated. dtic.mil These include:

Enthalpy of formation (ΔfH°298): Often determined using isodesmic reactions, which help to cancel out systematic errors in the calculations.

Standard entropy (S°298) and Heat capacity (Cp(T)): Calculated from the molecule's geometric parameters and vibrational frequencies. Contributions from hindered internal rotations can also be included for greater accuracy. dtic.mil

These calculations can also be used to map out reaction pathways for decomposition or transformation. For a given reaction, the structures and energies of reactants, transition states, and products are calculated. This allows for the determination of activation energies and reaction enthalpies, which are crucial for predicting reaction rates. For example, computational studies on related organohalogen compounds have identified bond cleavage and elimination reactions as important dissociation channels, with the preferred pathway often depending on temperature. dtic.mil The carbon-fluorine bond is one of the strongest in organic chemistry, suggesting that pathways involving C-F bond scission would likely have very high activation energies. wikipedia.org

Table 2: Calculated Thermochemical Data for a Model Reaction

Parameter Description Typical Computational Output
ΔH_rxn Enthalpy of Reaction Energy of Products - Energy of Reactants
E_a Activation Energy Energy of Transition State - Energy of Reactants

| k(T) | Rate Constant | Calculated using Transition State Theory from ΔG‡ |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its properties, such as reactivity or environmental fate. europa.eu These models are used to predict the properties of new or untested chemicals based on the known properties of similar compounds. ecetoc.org

For potassium 3-fluoropropanoate, QSAR models can be developed to predict:

Reactivity: For example, the rate of hydrolysis or reaction with atmospheric radicals like •OH. Descriptors used in such models could include calculated electronic properties (e.g., atomic charges, orbital energies) and steric parameters.

Environmental Fate: This includes properties like biodegradability, soil sorption coefficient (Koc), and bioaccumulation potential. QSAR models for environmental fate often use molecular descriptors such as the octanol-water partition coefficient (Kow), molecular weight, and molecular connectivity indices. nih.gov

The development of a QSAR model involves selecting a set of known chemicals (a training set) with measured property data, calculating a series of molecular descriptors for each chemical, and then using statistical methods to build a mathematical relationship between the descriptors and the property. ecetoc.org It is crucial that the target compound, 3-fluoropropanoate, falls within the applicability domain of the chosen model to ensure the prediction is reliable. europa.eu Given the unique properties conferred by fluorine, specific QSARs developed for fluorinated compounds are generally more accurate than generic models. ethz.ch

Computational Approaches to Solvation and Transport Phenomena

Computational chemistry provides essential tools for studying how potassium 3-fluoropropanoate interacts with solvents and moves through different environmental compartments.

Solvation: Understanding solvation is key to predicting the behavior of an ionic compound in solution. Both quantum mechanical and classical methods are employed.

Continuum Solvation Models: In quantum chemical calculations, the solvent can be approximated as a continuous medium with a specific dielectric constant. This approach is efficient for estimating the effects of the solvent on properties like conformational stability and acidity. epa.gov

Explicit Solvation (MD/DFT): For a more detailed picture, MD simulations with explicit solvent molecules (e.g., water) are used. rsc.org Recent studies combining MD and DFT have provided deep insights into the solvation structures of ions in fluorinated electrolytes. researchgate.netresearchgate.netarxiv.org These studies reveal a strong preference for alkali metal ions like Li+ (and by extension, K+) to coordinate with anions in weakly solvating fluorinated solvents, leading to the formation of ion aggregates. rsc.orgresearchgate.net This anion-rich solvation structure is a key feature of such systems. researchgate.netarxiv.org

Transport Phenomena: Computational models can predict partitioning coefficients that govern how a chemical is distributed between different phases (e.g., water, air, soil). nih.gov

Partition Coefficients: Models like SPARC and COSMOtherm can predict parameters such as the air-water partition constant (Kaw) and the octanol-water partition constant (Kow) from molecular structure alone. ethz.ch For highly fluorinated compounds, these specialized models often perform better than more common estimation tools. ethz.ch

Environmental Fate Modeling: The predicted partitioning coefficients can be used as inputs for larger-scale multimedia environmental fate models. nih.govnih.gov These models simulate the movement and transformation of chemicals in the environment, predicting their concentrations in various compartments like water, soil, and air over time. nih.gov

Applications of Fluorinated Propanoates in Advanced Chemical Synthesis and Research

Utilization as Versatile Building Blocks in Organic Synthesis

Fluorinated compounds are indispensable building blocks in modern organic synthesis, valued for their ability to introduce fluorine atoms or fluorinated moieties into larger molecules. nih.gov While potassium 3-fluoropropanoate itself is not extensively documented as a synthetic building block in the literature, its parent, 3-fluoropropanoic acid, is recognized as a precursor for producing other fluorinated compounds. guidechem.com The utility of such small, monofluorinated C3 synthons lies in their bifunctional nature, possessing both a reactive carboxylic acid (or carboxylate) group and a carbon-fluorine bond.

The carboxylate group of potassium 3-fluoropropanoate can participate in various chemical transformations, such as esterification or amidation, allowing it to be coupled with other molecules. The fluoroethyl group can then be carried into the target structure. This approach is fundamental in constructing more complex molecules where the presence of fluorine is desired to modulate biological activity or material properties. The strategic placement of fluorine via such building blocks can significantly influence the lipophilicity, metabolic stability, and binding affinity of pharmaceutical candidates.

Intermediates in the Synthesis of Complex Fluorinated Organic Molecules

Simple fluorinated molecules serve as crucial intermediates in multi-step syntheses of complex fluorinated natural products, pharmaceuticals, and agrochemicals. For instance, fluorinated building blocks are essential for creating fluorinated amino acids and other intricate scaffolds. beilstein-journals.orgnih.gov The synthesis of complex unnatural fluorine-containing amino acids, for example, often relies on smaller, readily available fluorinated precursors.

Potassium 3-fluoropropanoate, or its corresponding acid, represents a foundational intermediate from which more elaborate structures can be built. Synthetic pathways can be designed to modify or extend the carbon chain of the propanoate, using the fluorine atom as a key structural element that persists through the synthetic route. This strategy allows chemists to construct complex molecular architectures that would be difficult to fluorinate selectively in later stages of the synthesis.

Role in Peptide Synthesis and Asymmetric Synthetic Methodologies

The incorporation of fluorinated amino acids into peptides is a well-established strategy to enhance their stability and biological activity. nih.gov While there is no direct evidence in the reviewed literature of potassium 3-fluoropropanoate being used in peptide synthesis, it stands as a potential precursor for synthesizing novel fluorinated amino acid derivatives. peptide.com For example, it could theoretically be used to synthesize β-fluoroalanine or other amino acids with a fluorinated side chain. The development of synthetic routes to such unnatural amino acids is an active area of research. nuph.edu.ua

In the realm of asymmetric synthesis, the creation of chiral molecules containing fluorine is of high importance. Research has focused on the asymmetric synthesis of molecules like chiral 3,3,3-trifluoro-2-hydroxypropanoic acids, which are valuable intermediates. mdpi.com Methodologies are being developed for the enantioselective synthesis of various fluorinated compounds, highlighting the demand for chiral fluorinated building blocks. mdpi.comnih.gov While specific asymmetric methodologies involving potassium 3-fluoropropanoate are not documented, the synthesis of chiral fluorinated propanoic acid derivatives is a recognized goal in organic chemistry.

Development of Novel Fluorinating Reagents and Methodologies

A significant area of fluorine chemistry is the development of safe and effective fluorinating reagents. chimia.ch These reagents are broadly classified as nucleophilic or electrophilic. A review of the literature does not indicate that potassium 3-fluoropropanoate is used as a precursor for developing new fluorinating reagents. Its chemical structure, with a stable C-F bond, does not lend itself to acting as a fluorine-transfer agent in the way that compounds with N-F or O-F bonds do. The development of new fluorination methods is an ongoing field of research, with recent work focusing on the direct conversion of C-H bonds to C-F bonds in carboxylic acids. chemeurope.com

Precursors for Advanced Materials Research

Fluorinated compounds play a crucial role in materials science, leading to the development of advanced materials such as fluoropolymers, ionic liquids, and materials for energy storage. man.ac.ukmdpi.com Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. mdpi.comresearchgate.net

There is no specific research detailing the use of potassium 3-fluoropropanoate as a precursor for advanced materials. However, small fluorinated molecules are generally valuable as monomers or additives in polymer synthesis. The incorporation of fluorinated moieties can be used to tailor the properties of polymers for specific applications, including biomedical devices and advanced batteries. mdpi.com For example, fluorine-doped carbon has been investigated as an anode material for potassium-ion batteries. While not directly related, this highlights the interest in combining fluorine and potassium in the context of energy materials.

Future Research Directions and Emerging Areas in Fluorinated Propanoate Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary goal in modern synthetic chemistry is the development of processes that are both efficient and environmentally benign. For fluorinated propanoates, this translates to moving away from harsh fluorinating agents and multi-step procedures toward more sustainable and atom-economical alternatives.

Future research is focused on several promising strategies:

Direct C-H Fluorination : Transition-metal-catalyzed methods that can directly replace a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond are highly sought after. For instance, palladium-catalyzed C(sp³)–H fluorination enables the synthesis of β-fluorinated carboxylic acids from simple starting materials, avoiding the need for pre-installed functional groups. This approach is considered step- and atom-economical.

Decarboxylative Fluorination : This strategy uses readily available carboxylic acids as substrates. Silver-catalyzed decarboxylative fluorination can convert aliphatic carboxylic acids into their corresponding alkyl fluorides using reagents like Selectfluor®. These methods are valuable as they can provide access to fluorinated products that are difficult to obtain through traditional nucleophilic or electrophilic fluorination pathways.

Utilizing Nucleophilic Fluoride (B91410) Sources : Research into using simple, inexpensive, and stable nucleophilic fluoride sources is a key aspect of green chemistry. Combining these sources with an external oxidant presents a novel way to achieve C-H fluorination.

Computational-Guided Synthesis : The use of computational methods, such as Density Functional Theory (DFT), is emerging as a powerful tool to predict the feasibility of new synthetic routes. For example, computational studies have explored the potential of synthesizing fluorinated carboxylic acids from simple fluorinated alkenes and carbon dioxide, a readily available C1 source, paving the way for future experimental validation.

These evolving synthetic methodologies promise to make fluorinated propanoates and related structures more accessible and reduce the environmental footprint of their production.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental work is becoming indispensable for advancing the field of fluorinated propanoate chemistry. This integrated approach provides atomic-level insights that are often difficult to obtain through experiments alone.

Key areas where this integration is proving fruitful include:

Elucidating Reaction Mechanisms : Computational methods like DFT are used to map out the energy landscapes of chemical reactions. This helps researchers understand the step-by-step process of C-F bond formation or cleavage, identify key intermediates and transition states, and rationalize experimental outcomes.

Understanding Enzymatic Processes : Quantum mechanics/molecular mechanics (QM/MM) calculations are employed to study how enzymes like fluoroacetate (B1212596) dehalogenase catalyze the cleavage of the C-F bond. These studies can reveal the structural and electronic basis for substrate binding and the energetics of the catalytic cycle, guiding efforts to engineer more efficient enzymes for bioremediation.

Predicting Physicochemical Properties : Computational chemistry can accurately predict properties such as pKa, lipophilicity, and electrochemical stability for new or uncharacterized fluorinated compounds. This is particularly valuable in the design of functionally tuned molecules, as it allows for the in silico screening of candidates before committing to laboratory synthesis.

Analyzing Molecular Structure and Interactions : The combination of spectroscopic techniques with high-level computational analysis allows for the precise determination of the three-dimensional structures of fluorinated molecules. This integrated approach helps to understand how fluorination affects molecular conformation and noncovalent interactions, which are critical for applications in drug design and materials science.

This powerful combination of computational and experimental tools accelerates the pace of discovery, enabling a more rational design of synthetic routes, catalysts, and functional molecules.

Exploration of Novel Reactivity Patterns for Selective Carbon-Fluorine Bond Functionalization

For a long time, the C-F bond was considered too strong and inert for synthetic manipulation. However, a major emerging area of research is the selective activation and functionalization of this bond, which transforms readily available fluorinated compounds into more complex and valuable molecules. This is particularly relevant for aliphatic fluorides like 3-fluoropropanoate.

Future research is focused on discovering new ways to selectively cleave and transform C-F bonds under mild conditions:

Halide Exchange Reactions : A highly efficient method involves the use of simple and inexpensive reagents like lithium iodide to convert aliphatic fluorides into the corresponding alkyl iodides. The resulting iodides are versatile intermediates that can be easily converted into other functional groups through nucleophilic substitution, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. This reaction is highly selective for monofluorinated aliphatic compounds.

Photoredox Catalysis : Visible-light photoredox catalysis provides a mild and environmentally friendly way to activate C-F bonds. These reactions proceed through radical intermediates, offering a different mode of reactivity compared to traditional two-electron processes and enabling new types of transformations.

Transition-Metal-Free Activation : Developing methods that avoid precious or toxic transition metals is a key goal. In-situ generated silyl (B83357) radicals, for example, have been shown to enable the defluorinative functionalization of organic fluorides under mild, metal-free conditions.

Chemoselectivity : A significant challenge and area of focus is achieving selectivity. Research aims to develop methods that can target a specific C-F bond in a molecule that contains multiple C-F bonds or other potentially reactive sites, such as C-Cl or C-Br bonds.

Success in this area will effectively turn the C-F bond into a versatile functional handle, opening up new synthetic possibilities and providing novel pathways to complex molecular architectures.

Design and Synthesis of Functionally Tuned Fluorinated Propanoates

The strategic introduction of fluorine into a propanoate backbone can dramatically alter its physical, chemical, and biological properties. This "functional tuning" is a cornerstone of modern medicinal and materials chemistry, and the design of novel fluorinated propanoates for specific applications is a vibrant area of research.

Future directions in this area include:

Medicinal Chemistry Applications : Fluorination can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. Designing and synthesizing fluorinated propanoate derivatives as building blocks or final products for pharmaceuticals is a major focus. For example, 3-fluoropropanoic acid itself has been noted for its potential antibacterial properties.

Advanced Materials : Fluorinated compounds are used to create materials with unique surface properties, such as hydrophobicity and oleophobicity. The synthesis of functionally tuned propanoates can lead to new polymers, surfactants, and coatings with tailored characteristics.

Probing Biological Systems : The development of methods for late-stage fluorination and radiofluorination allows for the creation of fluorinated probes for use in techniques like positron emission tomography (PET). This enables the non-invasive study of biological processes.

Systematic Property Modulation : Research is moving towards a more systematic understanding of how the number and position of fluorine atoms affect molecular properties. This knowledge allows for the rational design of compounds with precisely controlled acidity, lipophilicity, and conformational preferences, which is critical for tuning a molecule for a specific function.

The continued development of sophisticated synthetic methods is crucial for realizing the potential of functionally tuned fluorinated propanoates in these diverse applications.

Research into the Fundamental Environmental Cycle of Short-Chain Fluorinated Carboxylic Acids

As the use of short-chain per- and polyfluoroalkyl substances (PFAS) has grown, understanding their journey and persistence in the environment has become a critical research priority. Short-chain fluorinated carboxylic acids, a class that includes compounds structurally related to 3-fluoropropanoate, are of particular concern due to their unique environmental behavior.

Future research aims to build a comprehensive picture of their environmental life cycle:

Atmospheric Formation and Transport : A significant pathway for the global distribution of short-chain perfluorinated carboxylic acids (PFCAs) is the atmospheric degradation of volatile precursor compounds, such as fluorotelomer alcohols (FTOHs). These precursors can undergo long-range atmospheric transport before being oxidized to form persistent PFCAs, which then enter terrestrial and aquatic systems through wet and dry deposition. Global atmospheric chemistry models are being refined to better predict these processes.

Mobility in Soil and Water : Unlike their long-chain counterparts, short-chain PFCAs exhibit high mobility in soil and water. They tend to sorb less to organic carbon in soil and sediment, which allows them to travel farther in groundwater and surface water, potentially leading to widespread contamination of water resources.

Extreme Persistence : The chemical stability of the C-F bond means that short-chain PFCAs are extremely persistent in the environment. They are not expected to undergo significant biotic or abiotic degradation under typical environmental conditions. This extreme persistence means that once they are released, they can remain in the environment for centuries, leading to long-term, poorly reversible exposure for organisms.

Differential Transport : The physical and chemical properties of different PFAS molecules lead to differential transport in the environment. Shorter-chain compounds generally migrate faster in groundwater than longer-chain ones. Understanding these transport dynamics is essential for modeling the movement of contaminant plumes and protecting drinking water sources.

A deeper understanding of this environmental cycle is crucial for assessing the risks associated with these compounds and for developing effective global regulatory strategies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for potassium 3-fluoropropanoate, and how can purity be optimized during synthesis?

  • Methodology : Synthesis typically involves the neutralization of 3-fluoropropanoic acid with potassium hydroxide under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions. Purity optimization requires post-synthesis purification via recrystallization in anhydrous ethanol, followed by vacuum drying. Analytical techniques like titration (to confirm neutralization stoichiometry) and Karl Fischer titration (to quantify residual moisture) are critical . UV-Vis spectroscopy (200–400 nm) can detect organic impurities, while ion chromatography ensures the absence of residual halides (e.g., Cl⁻, F⁻) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing potassium 3-fluoropropanoate?

  • Methodology :

  • NMR : ¹⁹F NMR (δ ~ -200 ppm for CF₂ groups) and ¹H NMR (δ 2.5–3.5 ppm for CH₂ groups) confirm structural integrity .
  • FT-IR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) validate functional groups .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) coupled with ESI-MS detects trace degradation products (e.g., defluorinated analogs) .

Q. How does potassium 3-fluoropropanoate’s stability vary under different storage conditions?

  • Methodology : Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% relative humidity for 6 months). Monitor decomposition via periodic LC-MS analysis. Data interpretation should use Arrhenius kinetics to predict shelf life. Hygroscopicity assays (dynamic vapor sorption) identify moisture-sensitive degradation pathways, guiding storage recommendations (e.g., desiccated, −20°C) .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of potassium 3-fluoropropanoate in aqueous environments, and how can competing pathways be controlled?

  • Methodology : Use isotopic labeling (e.g., ¹⁸O in water) and kinetic isotope effects to trace hydrolysis pathways. Computational modeling (DFT) identifies transition states for defluorination vs. esterification. Controlled pH experiments (pH 2–12) with real-time ¹⁹F NMR quantify rate constants for each pathway. Buffer systems (e.g., phosphate vs. acetate) assess catalytic effects .

Q. How should researchers address contradictory data in fluorinated compound quantification across analytical platforms?

  • Methodology : Cross-validate results using orthogonal techniques:

  • Fluorine-specific : Combustion ion chromatography (CIC) for total fluorine vs. LC-MS/MS for speciation.
  • Statistical rigor : Apply false discovery rate (FDR) controls (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput datasets .
  • Matrix effects : Spike-and-recovery experiments in complex matrices (e.g., biological fluids) quantify interference thresholds .

Q. What strategies mitigate environmental persistence of potassium 3-fluoropropanoate, given its structural similarity to regulated PFAS?

  • Methodology :

  • Degradation studies : Evaluate advanced oxidation processes (e.g., UV/H₂O₂) using LC-HRMS to track breakdown products. Compare degradation kinetics to perfluorooctanoic acid (PFOA) benchmarks .
  • Bioaccumulation assays : Use Daphnia magna or zebrafish models to assess trophic transfer potential. Measure bioconcentration factors (BCFs) via stable isotope labeling .
  • Regulatory alignment : Cross-reference ITRC PFAS guidance for analytical method selection (e.g., EPA Method 537.1 modifications) to ensure compliance .

Methodological Considerations

  • Experimental Design : For toxicity studies, use randomized block designs to control for batch variability in compound synthesis. Replicate trials (n ≥ 3) and include negative controls (e.g., potassium acetate) to isolate fluorine-specific effects .
  • Data Interpretation : Triangulate findings via multiple analytical platforms (e.g., NMR + HRMS + IC) to confirm structural assignments and impurity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.